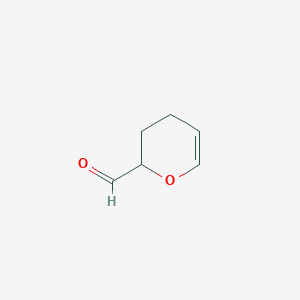![molecular formula C23H20N2O5S B086144 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione CAS No. 1107-46-6](/img/structure/B86144.png)
1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione, also known as HPPH, is a chemical compound that has gained significant attention in the field of scientific research. HPPH is a pyrazolidine derivative that exhibits a range of biological activities, making it a promising candidate for various applications.
Mecanismo De Acción
The mechanism of action of 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione is not fully understood, but studies have suggested that it acts by inhibiting various signaling pathways involved in cell growth and survival. 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione has also been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione exhibits a range of biochemical and physiological effects. Studies have shown that 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione can induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's diseases. Additionally, 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione in lab experiments is its potent anti-cancer activity. 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development as an anti-cancer agent. However, one of the limitations of using 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione in lab experiments is its relatively low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione. One area of research is the development of more efficient synthesis methods for 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione. Another area of research is the investigation of 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione's potential use in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione and its potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's diseases.
Conclusion:
In conclusion, 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione, or 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione, is a promising compound for various scientific research applications. Its potent anti-cancer activity, neuroprotective effects, and potential use in the treatment of diabetes make it a promising candidate for further development. However, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione can be synthesized using a multistep process involving the reaction of 2,4-dichloro-3,5-dimethylpyridine with 4-hydroxyphenylhydrazine, followed by the reaction of the resulting intermediate with phenylsulfonylacetic acid and sodium carbonate. The final step involves the reaction of the intermediate with acetic anhydride and sodium acetate to yield 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione.
Aplicaciones Científicas De Investigación
1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione has been extensively studied for its potential use in a variety of scientific research applications. One of the most promising applications of 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione is in the field of cancer research. Studies have shown that 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione exhibits potent anti-cancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
Número CAS |
1107-46-6 |
|---|---|
Nombre del producto |
1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione |
Fórmula molecular |
C23H20N2O5S |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
4-[2-(benzenesulfonyl)ethyl]-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C23H20N2O5S/c26-19-13-11-18(12-14-19)25-23(28)21(22(27)24(25)17-7-3-1-4-8-17)15-16-31(29,30)20-9-5-2-6-10-20/h1-14,21,26H,15-16H2 |
Clave InChI |
LZTWANPJOXEBPY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=C(C=C3)O)CCS(=O)(=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=C(C=C3)O)CCS(=O)(=O)C4=CC=CC=C4 |
Sinónimos |
1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



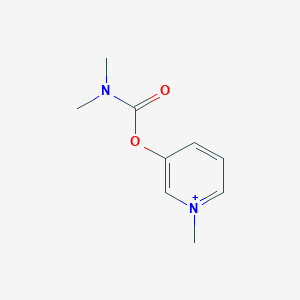
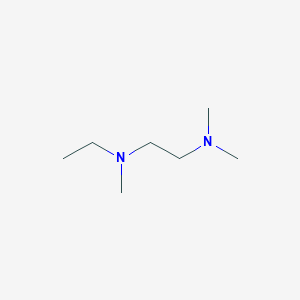
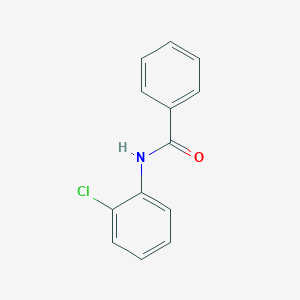
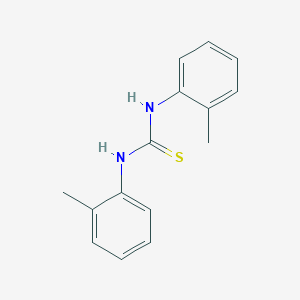


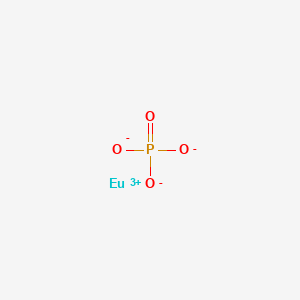
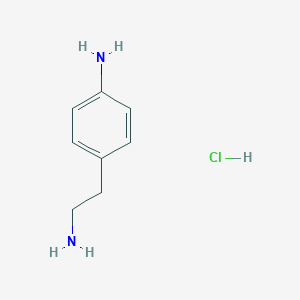

![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)

